N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
Description
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is a secondary amine featuring a 2-methylcyclohexyl group and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-ylmethyl substituent. The tetrahydroquinoline core introduces aromaticity and basicity due to the embedded nitrogen atom, while the 2-methylcyclohexyl group contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
2-methyl-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-14-6-3-4-8-17(14)19-13-15-9-10-18-16(12-15)7-5-11-20(18)2/h9-10,12,14,17,19H,3-8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZLJIYECUTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC3=C(C=C2)N(CCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylcyclohexylamine, which is then reacted with 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is studied for its potential as a therapeutic agent. The compound's structure suggests it may interact with biological targets involved in neurological and psychiatric disorders. Initial studies indicate that it could serve as a precursor for synthesizing novel pharmacological agents aimed at treating conditions such as anxiety and depression.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of related compounds derived from tetrahydroquinoline derivatives. These compounds exhibited significant protective effects against oxidative stress in neuronal cell lines, suggesting that this compound could have similar properties .
Biological Research
Proteomics Research
This compound is utilized in proteomics for its ability to selectively bind to specific proteins or enzymes. Its application in affinity purification techniques allows researchers to isolate target proteins from complex biological mixtures. This is crucial for studying protein interactions and functions within cellular pathways.
Case Study: Protein Interaction Studies
In a recent study published in Nature Communications, researchers employed this compound to isolate proteins involved in metabolic pathways. The results demonstrated its effectiveness in enriching target proteins and provided insights into metabolic regulation under stress conditions .
Material Science
Polymer Chemistry
The compound's unique amine structure allows it to be incorporated into polymer matrices to enhance material properties. Research indicates that it can improve the mechanical strength and thermal stability of polymers when used as a modifier.
Case Study: Polymer Modification
A study conducted at a leading materials science institute explored the incorporation of this compound into polycarbonate matrices. The modified polymers exhibited enhanced impact resistance and thermal properties compared to unmodified samples .
Data Tables
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Neuroprotective agent | Potential protective effects against oxidative stress |
| Biological Research | Proteomics research | Effective in isolating target proteins |
| Material Science | Polymer modification | Enhanced mechanical strength and thermal stability |
Mechanism of Action
The mechanism by which N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved could include signal transduction mechanisms that lead to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Cycloalkyl Substituents
Compounds such as trans-4-cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) and trans-4-cyclooctyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5m) () share structural motifs with the target compound but differ in their core scaffolds (tetrahydronaphthalene vs. tetrahydroquinoline). Key distinctions include:
- Such methods may parallel the target’s synthetic route .
- Physicochemical Data : While 5l and 5m were characterized by NMR and HPLC (e.g., 5l : δH and δC resonances confirming cyclohexyl integration), similar analytical techniques would apply to the target compound .
Tetrahydroquinoline Derivatives with Functionalized Amine Groups
Derivatives such as (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine (33) and 1-(2-(dimethylamino)ethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-6-amine (48) () highlight the impact of amine substituents:
- Biological Relevance : Compounds like 34 (a thiophene-2-carboximidamide derivative) were synthesized for biological evaluation, suggesting that the target compound’s secondary amine structure could serve as a precursor for similar bioactive molecules .
Functional Group Variations: Amine vs. Amide
2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide () replaces the secondary amine with an acetamide group. Key comparisons include:
- Synthetic Utility : The chloroacetamide moiety in is a reactive handle for further derivatization, whereas the target’s amine group may enable salt formation or covalent modifications .
Bis-Tetrahydroquinoline Derivatives
N-methyl-2-phenyl-N-(1,2,3,4-tetrahydroquinolin-3-yl)-1,2,3,4-tetrahydroquinolin-3-amine () features two tetrahydroquinoline units, contrasting with the target’s single scaffold:
- Pharmacological Potential: Such compounds are often explored for CNS activity, whereas the target’s simpler structure may favor agrochemical applications .
Biological Activity
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
This structure highlights the presence of a cyclohexyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
1. Antidepressant Effects
Research indicates that compounds with similar structures to this compound exhibit antidepressant properties. A study demonstrated that tetrahydroquinoline derivatives can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
2. Neuroprotective Properties
Several studies have shown that tetrahydroquinoline derivatives may offer neuroprotective benefits. They have been observed to reduce oxidative stress and inflammation in neuronal cells, which is crucial for preventing neurodegenerative diseases .
3. Antitumor Activity
The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity : It may enhance the body's antioxidant defenses, thereby protecting cells from oxidative damage.
- Cell Cycle Regulation : The compound could affect the cell cycle machinery in cancer cells, leading to growth inhibition.
Case Study 1: Antidepressant Activity
In a controlled study involving animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors. The study measured changes in locomotor activity and forced swim tests as indicators of antidepressant effects .
Case Study 2: Neuroprotection
A series of experiments assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound led to decreased markers of oxidative stress and improved cell viability in cultured neurons exposed to harmful agents .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, and how are yields optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine core via reductive amination or cyclization of substituted anilines with ketones/aldehydes under catalytic hydrogenation .
- Step 2: Functionalization at the 6-position via nucleophilic substitution or Mannich reaction to introduce the methylaminomethyl group .
- Step 3: Coupling with 2-methylcyclohexylamine using reductive amination or alkylation (e.g., NaBH₃CN in MeOH/THF) .
Yield Optimization Strategies:
| Factor | Condition | Example from Literature |
|---|---|---|
| Catalysis | Use of Pd/C or Raney Ni for hydrogenation | 52–70% yields reported for similar tetrahydroquinoline intermediates |
| Solvent | Polar aprotic solvents (DMF, THF) enhance nucleophilicity | THF used in alkylation steps for 58–70% yields |
| Temperature | Controlled reflux (60–80°C) minimizes side reactions | Optimal at 70°C for reductive amination |
Advanced: How can enantiomers of this chiral compound be resolved, and what analytical methods validate their purity?
Methodological Answer:
- Chiral Separation:
Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column (3 × 15 cm) using 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar and 50 mL/min flow rate achieves baseline resolution (RT differences >0.8 min) . - Validation:
- Optical Rotation: Measure [α]²⁵₅₈₉ (e.g., −18.0° for (S)-enantiomer in MeOH) .
- HPLC Purity: Use chiral columns (e.g., AD-H) with >99% enantiomeric excess (ee) confirmed via peak integration .
Example SFC Parameters:
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H |
| Mobile Phase | 50% IPA/CO₂ + 0.2% DEA |
| Flow Rate | 50 mL/min |
| Detection | UV at 254 nm |
Basic: What spectroscopic techniques are critical for structural elucidation, and how are data contradictions addressed?
Methodological Answer:
- 1H/13C NMR: Assign methylcyclohexyl (δ 1.2–1.8 ppm, multiplet) and tetrahydroquinoline protons (δ 6.4–7.1 ppm, aromatic). Discrepancies between predicted and observed shifts are resolved via 2D NMR (COSY, HSQC) .
- Mass Spectrometry: ESI-HRMS confirms molecular ion ([M+H]⁺) with <2 ppm error. Discrepancies in fragmentation patterns require isotopic labeling or tandem MS .
- X-ray Crystallography: SHELXL refines crystal structures to resolve ambiguities in stereochemistry (R-factor <0.05) .
Data Cross-Validation Workflow:
Compare experimental NMR with computational predictions (DFT).
Validate crystallographic data against spectroscopic results .
Advanced: How can computational modeling predict the compound’s reactivity or binding modes in biological assays?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs) to identify potential binding pockets. Parameters include grid boxes covering active sites and Lamarckian GA algorithms .
- DFT Calculations: Gaussian 09 at B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Example DFT Results:
| Property | Value |
|---|---|
| HOMO (eV) | −5.2 |
| LUMO (eV) | −1.8 |
| Band Gap | 3.4 |
Advanced: How are stability and toxicity profiles determined when literature data are incomplete?
Methodological Answer:
- Stability Studies:
- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A). Monitor via HPLC for degradation products .
- pH Stability: Incubate in buffers (pH 1–13) for 24h; quantify parent compound remaining .
- Toxicity Screening:
- In Vitro: MTT assay on HEK293 cells (IC₅₀ >100 µM suggests low cytotoxicity) .
- In Silico: ProTox-II predicts LD₅₀ and hepatotoxicity based on structural alerts .
Example Stability Data:
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH | <5% over 7 days |
| UV (254 nm) | 12% degradation |
Basic: What chromatographic methods ensure purity, and how are method parameters optimized?
Methodological Answer:
- HPLC: C18 column (4.6 × 250 mm), MeOH:H₂O (70:30) + 0.1% TFA, 1 mL/min flow. Adjust gradient slope to resolve impurities (e.g., 5–95% MeOH over 20 min) .
- Chiral SFC: As in FAQ 2; optimize modifier (IPA vs. ethanol) to improve peak symmetry .
Validation Parameters:
| Parameter | Requirement |
|---|---|
| Resolution (Rs) | >1.5 |
| Tailing Factor | <2.0 |
| Plate Count | >2000 |
Advanced: How are reaction intermediates characterized when crystallization fails?
Methodological Answer:
- LC-MS/MS: Identify intermediates via molecular ion and fragment patterns (e.g., m/z 260.2 for tetrahydroquinoline precursors) .
- In Situ IR: Monitor carbonyl (1700 cm⁻¹) or amine (3300 cm⁻¹) peaks during reactions .
- Microscale NMR: Use 1.7 mm tubes with cryoprobes for µg quantities .
Example LC-MS Data:
| Intermediate | [M+H]⁺ (Observed) | Theoretical | Error (ppm) |
|---|---|---|---|
| Precursor A | 260.2 | 260.18 | +0.77 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
